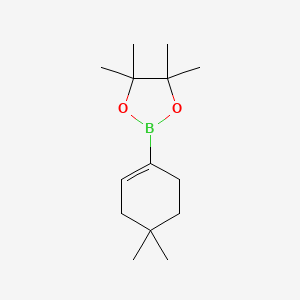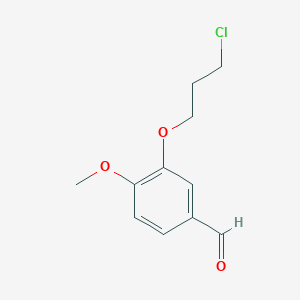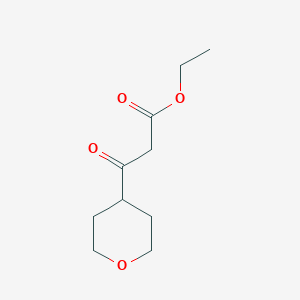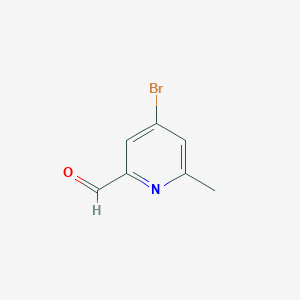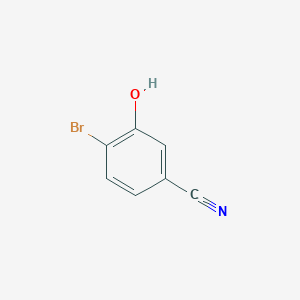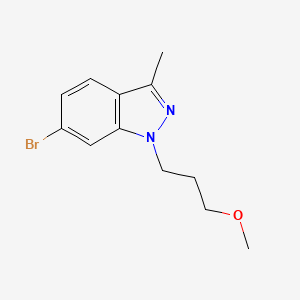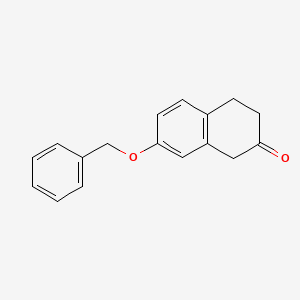
7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one: is an organic compound with the molecular formula C17H16O2 It is a derivative of naphthalenone, characterized by the presence of a benzyloxy group at the 7th position and a ketone group at the 2nd position of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one typically involves the reaction of 6-hydroxy-1-tetralone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: In chemistry, 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to certain natural products makes it a useful tool for probing biological systems .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability .
Mechanism of Action
The mechanism of action of 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to certain molecular targets, while the ketone group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
- 6-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one
- 8-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one
- 7-Methoxy-3,4-dihydro-1H-naphthalen-2-one
Comparison: Compared to its analogs, 7-Benzyloxy-3,4-dihydro-1H-naphthalen-2-one is unique due to the position of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The specific placement of the benzyloxy group at the 7th position may enhance its interactions with certain molecular targets, making it more effective in specific applications .
Properties
IUPAC Name |
7-phenylmethoxy-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16-8-6-14-7-9-17(11-15(14)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROAAKCRPZDOFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632987 |
Source


|
| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71048-42-5 |
Source


|
| Record name | 7-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
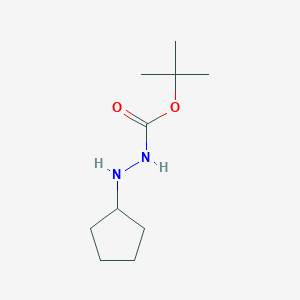
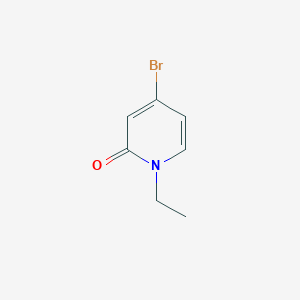

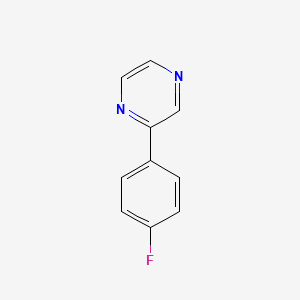
![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)
![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)
